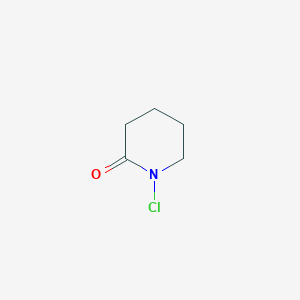

2-Piperidinone, 1-chloro-

Description

Significance of N-Halogenated Lactams in Contemporary Organic Chemistry

N-halogenated lactams, including N-chloro derivatives, are a class of compounds characterized by a halogen atom attached to the nitrogen of a cyclic amide. This structural feature imparts unique chemical reactivity, making them valuable reagents and intermediates in modern organic synthesis. The presence of the N-X bond (where X is a halogen) activates the molecule for a variety of transformations that are not readily achievable with their non-halogenated parent lactams.

The N-Cl bond in these compounds is polarized, with the chlorine atom bearing a partial positive charge, rendering it electrophilic. This allows N-chloro lactams to serve as sources of "positive halogen," participating in reactions such as the Hofmann-Löffler-Freytag reaction for the synthesis of heterocyclic compounds. Furthermore, they can act as both aminating and halogenating agents. nih.govacs.org The reactivity of N-chloroamides, the acyclic counterparts of N-chloro lactams, has been leveraged in cascade reactions, for instance, in the C-H amidation and chlorination of indoles. nih.govacs.orgacs.org The ability to undergo radical reactions further expands their synthetic utility. For example, copper(I) salts can catalyze the intramolecular addition of N-chloroamides to double bonds to form lactams. thieme-connect.com

Academic Research Landscape of N-Chloro-2-Piperidinone Derivatives

The academic research landscape of N-chloro-2-piperidinone derivatives is multifaceted, touching upon synthesis, reactivity, and applications. The N-chlorination of lactams, including 2-piperidone (B129406), can be efficiently achieved using reagents like trichloroisocyanuric acid. cdnsciencepub.com The resulting N-chloro lactams are often stable enough to be isolated and characterized.

Research has explored their utility in various synthetic transformations. For instance, the photolysis of N-chloro-Δ¹-4-azasteroids, which contain an N-chloro lactam moiety, leads to the formation of transient N-acyl imines. cdnsciencepub.com Studies on the cyclization and fragmentation of N-chloro lactams have demonstrated their potential in the synthesis of bicyclic lactams with bridgehead nitrogen atoms. researchgate.net While much of the research focuses on the broader class of N-chloro lactams or more complex derivatives, the fundamental reactivity observed provides a basis for understanding the potential of 1-chloro-2-piperidinone. The stability of the N-chloro derivative of 2-piperidone has been noted to be persistent for days under excess chlorine conditions, unlike many other organic chloramides which are transient. stanford.edu

Conceptual Framework and Research Objectives for 1-Chloro-2-Piperidinone Studies

The study of 1-chloro-2-piperidinone is framed by the broader understanding of N-halogenated amide chemistry. The primary research objectives for investigating this specific compound would logically include:

Synthesis and Stability: Developing and optimizing synthetic routes to 1-chloro-2-piperidinone and systematically evaluating its stability under various conditions (e.g., thermal, photochemical, acidic, basic).

Reactivity Profiling: A thorough investigation of its reactivity as an electrophilic chlorinating agent, an aminating agent, and a precursor for radical reactions. This would involve studying its reactions with a range of nucleophiles, radical initiators, and transition metal catalysts.

Mechanistic Studies: Elucidating the mechanisms of its key reactions through kinetic studies, isotopic labeling, and computational modeling. Understanding the factors that govern the competition between different reaction pathways, such as electrophilic substitution, radical cyclization, and Hofmann-type rearrangements, is a key objective.

Synthetic Applications: Exploring the synthetic utility of 1-chloro-2-piperidinone as a building block for the synthesis of more complex nitrogen-containing heterocycles, natural product analogues, and potentially biologically active molecules.

Data Tables

Table 1: General Properties of N-Halogenated Lactams

| Property | Description |

| Reactivity | Can act as electrophilic halogenating agents, aminating agents, and radical precursors. |

| Synthesis | Commonly synthesized by treating the parent lactam with a source of positive halogen, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or trichloroisocyanuric acid. cdnsciencepub.com |

| Key Bond | The N-X (X = Cl, Br, I) bond is the key functional group, responsible for the characteristic reactivity. |

| Applications | Used in the synthesis of various heterocyclic compounds, including other lactams, alkaloids, and bicyclic systems. thieme-connect.comresearchgate.net |

Table 2: Physicochemical Properties of 2-Piperidinone (Parent Compound)

| Property | Value |

| Chemical Formula | C₅H₉NO |

| Molar Mass | 99.13 g/mol nih.gov |

| Appearance | Colorless solid nih.gov |

| Melting Point | 38-40 °C |

| Boiling Point | 256 °C |

| IUPAC Name | piperidin-2-one nih.gov |

| Synonyms | δ-Valerolactam, 2-Piperidone nih.gov |

Structure

3D Structure

Properties

CAS No. |

54468-04-1 |

|---|---|

Molecular Formula |

C5H8ClNO |

Molecular Weight |

133.57 g/mol |

IUPAC Name |

1-chloropiperidin-2-one |

InChI |

InChI=1S/C5H8ClNO/c6-7-4-2-1-3-5(7)8/h1-4H2 |

InChI Key |

VZATVEIENQFSTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 2 Piperidinone

Direct N-Chlorination Strategies

Direct N-chlorination involves the treatment of the pre-synthesized 2-piperidinone lactam with a suitable chlorinating agent to form the N-Cl bond.

A highly efficient and practical method for the N-chlorination of lactams, including 2-piperidinone, utilizes calcium hypochlorite (B82951) [Ca(OCl)₂]. thieme-connect.comorganic-chemistry.org This protocol is noted for its use of an inexpensive, stable, and safe chlorinating agent, which presents significant advantages over alternatives like sodium hypochlorite or tert-butyl hypochlorite. organic-chemistry.org The reaction is typically performed using calcium hypochlorite supported on moist alumina (B75360), which facilitates a smooth and efficient conversion. thieme-connect.comorganic-chemistry.org

This method has demonstrated high yields, with conversions for similar lactams like 1-chloropyrrolidin-2-one and 1-chlorohexahydroazepin-2-one reaching 98% and 95%, respectively. researchgate.netresearchgate.net The procedure is scalable to multigram quantities and allows for the moist alumina to be reused without a significant loss in efficiency, adding to its practicality for larger-scale preparations. organic-chemistry.org The reaction of piperidine (B6355638) with calcium hypochlorite to form N-chloropiperidine further supports the efficacy of this reagent for N-chlorination of cyclic amines. wikipedia.org

Table 1: N-Chlorination of Lactams using Calcium Hypochlorite

| Lactam Precursor | Product | Yield (%) | Reference |

|---|---|---|---|

| Pyrrolidin-2-one | 1-Chloropyrrolidin-2-one | 98 | researchgate.netresearchgate.net |

| Hexahydroazepin-2-one | 1-Chlorohexahydroazepin-2-one | 95 | researchgate.netresearchgate.net |

| Various Amides/Carbamates | N-Chloro derivatives | Excellent | organic-chemistry.org |

A variety of other reagents have been employed for the N-chlorination of lactams and related amide structures. The choice of agent often depends on factors like reactivity, selectivity, cost, and safety.

Trichloroisocyanuric Acid (TCCA): TCCA is a versatile, efficient, and cost-effective reagent for N-chlorination. researchgate.netresearchgate.net It is a stable solid with a high active chlorine content, making it an atom-economical choice. researchgate.net TCCA has been successfully used to prepare the N-chloro derivative of laurolactam, a macrocyclic lactam. pharma.hr

N-Chlorosuccinimide (NCS): NCS is a common laboratory chlorinating agent, though comparisons with TCCA for the N-chlorination of azasteroid lactams have been explored. researchgate.nettcichemicals.com

Sodium Dichloroisocyanurate: Available in effervescent tablets for water disinfection, this reagent provides an efficient and simple method for the N-monochlorination of amino esters in a biphasic system. researchgate.net

Oxone® and Sodium Chloride: A combination of Oxone® (potassium peroxymonosulfate) and sodium chloride on wet alumina serves as an effective system for the N-chlorination of amides, lactams, and carbamates. unich.it

tert-Butyl Hypochlorite: While effective, this reagent is known to be unstable and hazardous, limiting its application, especially in large-scale synthesis. organic-chemistry.orgunich.it

Chlorine Gas: A patent describes the use of chlorine gas to produce 1,3,3-trichloro-2-piperidone from 2-piperidone (B129406), indicating its potency as a chlorinating agent in this context. google.com

Table 2: Comparison of Various N-Chlorinating Agents for Lactams/Amides

| Chlorinating Agent | Key Features | Reference(s) |

|---|---|---|

| Calcium Hypochlorite | Inexpensive, stable, safe, high yield, scalable | thieme-connect.comorganic-chemistry.org |

| Trichloroisocyanuric Acid (TCCA) | Efficient, atom-economical, stable solid | researchgate.netpharma.hr |

| N-Chlorosuccinimide (NCS) | Common lab reagent | researchgate.nettcichemicals.com |

| Oxone® / NaCl | Effective alternative to hazardous reagents | unich.it |

| tert-Butyl Hypochlorite | Effective but hazardous and unstable | organic-chemistry.orgunich.it |

Precursor Synthesis and Post-Synthetic N-Chlorination

The 2-piperidinone (δ-valerolactam) ring system can be constructed through several synthetic routes, starting from various precursors. wikipedia.org

Cyclopentanone: A common industrial method involves a two-step reaction starting from cyclopentanone. chemicalbook.com

Pyridine: The hydrogenation of pyridine, often over a molybdenum disulfide catalyst, yields piperidine, which can be a precursor to 2-piperidinone. wikipedia.org

5-Amino-1-pentanol (B144490): The catalytic dehydrogenation of 5-amino-1-pentanol is another route to form the valerolactam ring. wikipedia.org

δ-Valerolactone: This lactone can be converted to 2-piperidinone, for instance, through reaction with D-phenylglycinol. researchgate.net

Organophotocatalysis: A modern, one-step approach utilizes an organophotocatalyzed [1+2+3] strategy, combining inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds to build the piperidinone core. nih.govresearchgate.net

Beckmann Rearrangement: A patented method describes the synthesis of 2-piperidinone from N-hydroxy-cyclopentyl imine via a rearrangement reaction in an alkaline aqueous solution. google.com

Once the 2-piperidinone core is synthesized, the N-H bond is subjected to chlorination. The methods for this transformation are the same as those described under the direct N-chlorination strategies (Section 2.1). The lactam is treated with a chlorinating agent like calcium hypochlorite or TCCA to yield the final product, 1-chloro-2-piperidinone. thieme-connect.compharma.hr This step transforms the relatively stable lactam precursor into the more reactive N-chloro derivative.

Green Chemistry Principles in N-Chlorinated Lactam Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic protocols for compounds like 1-chloro-2-piperidinone, aiming to reduce environmental impact and improve safety.

Key green advancements include:

Safer Reagents: There is a clear trend towards replacing hazardous chlorinating agents like tert-butyl hypochlorite with safer, more stable, and less expensive alternatives such as calcium hypochlorite and TCCA. organic-chemistry.orgresearchgate.net

Catalysis and Reusability: The use of moist alumina as a support for calcium hypochlorite, which can be recovered and reused, aligns with the principle of catalysis and waste reduction. organic-chemistry.org

Atom Economy: Reagents like TCCA are favored for their high atom economy, maximizing the incorporation of atoms from the reagent into the final product. researchgate.net

Environmentally Benign Solvents and Conditions: Research into solvent-free (neat) reaction conditions, for example using chloramine-T at room temperature, minimizes solvent waste, a major goal of green chemistry. acs.org Furthermore, some synthetic routes for the 2-piperidinone precursor have been developed to eliminate the use of highly corrosive and environmentally damaging acids. google.com

Electrochemical Methods: Electrosynthesis is emerging as a powerful green tool, using electricity as a traceless reagent to drive reactions and avoid the need for stoichiometric chemical oxidants or hazardous chemicals. rsc.org

Table of Mentioned Compounds

| Compound Name | Other Names / Formula |

|---|---|

| 1-Chloro-2-piperidinone | C₅H₈ClNO |

| 2-Piperidinone | δ-Valerolactam, (CH₂)₄CONH |

| Calcium Hypochlorite | Ca(OCl)₂ |

| Trichloroisocyanuric Acid | TCCA |

| N-Chlorosuccinimide | NCS |

| Sodium Dichloroisocyanurate | |

| Oxone® | Potassium peroxymonosulfate |

| tert-Butyl Hypochlorite | tBuOCl |

| 1-Chloropyrrolidin-2-one | |

| 1-Chlorohexahydroazepin-2-one | |

| Laurolactam | Azacyclotridecan-2-one |

| Cyclopentanone | |

| 5-Amino-1-pentanol | |

| δ-Valerolactone | |

| Pyridine | C₅H₅N |

| N-hydroxy-cyclopentyl imine | |

| Chloramine-T | N-chloro-p-toluenesulfonamide sodium salt |

| 1,3,3-trichloro-2-piperidone | |

| Piperidine | (CH₂)₅NH |

Solvent-Free and Catalytic Systems

The development of solvent-free and catalytic systems for the N-chlorination of lactams like 2-piperidinone represents a significant advancement in green chemistry. These methods aim to reduce the environmental impact associated with traditional synthesis, which often relies on stoichiometric reagents and large volumes of hazardous solvents.

One prominent approach involves the use of trichloroisocyanuric acid (TCCA) as a chlorinating agent. researchgate.netresearchgate.net TCCA is a stable, inexpensive, and commercially available reagent with a high active chlorine content, making it an attractive option for industrial applications. researchgate.netacsgcipr.orgchemicalbook.com Research has demonstrated that the N-chlorination of amides and lactams can be effectively carried out using TCCA, often under mild conditions. researchgate.net The reaction can be performed without a solvent or in the presence of a minimal amount of an organic solvent, significantly reducing waste. tandfonline.com

Catalytic approaches further enhance the green credentials of this synthesis. While TCCA can function as a direct chlorinating agent, its reactivity can be modulated and enhanced through catalysis. For instance, the use of a catalytic amount of an organic dye, activated by visible light, has been shown to amplify the electrophilic nature of TCCA, enabling the chlorination of even deactivated aromatic and heteroaromatic substrates. nih.gov While this specific application is on arenes, the principle of catalytic activation of TCCA holds promise for lactam chlorination as well.

Microwave-assisted synthesis is another solvent-free technique that has gained traction. tandfonline.comkemdikbud.go.id Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter timeframes and without the need for a conventional solvent medium. tandfonline.com For example, a "one-pot" reaction procedure for the synthesis of other piperidinone derivatives has been developed using microwave irradiation in the presence of a solid-supported catalyst, showcasing the potential of this technology for clean synthesis. tandfonline.com

The table below summarizes representative solvent-free and catalytic systems for chlorination reactions, highlighting the conditions and advantages.

| Chlorinating System | Catalyst/Conditions | Key Advantages |

| Trichloroisocyanuric Acid (TCCA) | Solvent-free or minimal solvent | High active chlorine content, stable, low cost. researchgate.netresearchgate.net |

| TCCA / Visible Light | Organic Dye (e.g., Brilliant Green) | Mild conditions, enhanced reactivity for deactivated substrates. nih.gov |

| Microwave-Assisted Synthesis | Solid support (e.g., NaHSO₄·SiO₂) | Reduced reaction times, improved yields, solvent-free. tandfonline.com |

Atom Economy and Waste Minimization in N-Chlorination

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. um-palembang.ac.idsavemyexams.comrsc.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. savemyexams.comrsc.org

In the context of N-chlorination of 2-piperidinone, the choice of the chlorinating agent is paramount in determining the atom economy of the process. Traditional chlorinating agents can lead to the formation of significant amounts of waste. However, reagents like TCCA offer a more atom-economical route. researchgate.net TCCA has a high active chlorine content, and its byproduct, cyanuric acid, is non-toxic and can often be removed by simple filtration. researchgate.netacsgcipr.org

The concept of atom economy is intrinsically linked to waste minimization. um-palembang.ac.id By designing syntheses with high atom economy, the generation of waste is inherently reduced. This not only has environmental benefits but also economic advantages, as it minimizes the costs associated with waste treatment and disposal. um-palembang.ac.id

The calculation for atom economy is as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 savemyexams.com

Let's consider the N-chlorination of 2-piperidinone (C₅H₉NO) using chlorine gas (Cl₂) as a hypothetical example.

Reactants:

2-Piperidinone (Molar Mass: 99.13 g/mol ) wikipedia.org

Chlorinating Agent (e.g., Cl₂)

Product:

1-Chloro-2-piperidinone

| Chlorinating Agent | Byproducts | Impact on Atom Economy & Waste |

| Chlorine Gas (Cl₂) | Hydrogen Chloride (HCl) | Generates a stoichiometric amount of acidic byproduct. |

| Trichloroisocyanuric Acid (TCCA) | Cyanuric Acid | Produces a non-toxic, easily separable byproduct. researchgate.netacsgcipr.org |

By selecting reagents like TCCA, chemists can significantly improve the atom economy and reduce the environmental footprint of synthesizing 1-chloro-2-piperidinone. The pursuit of such green synthetic routes is a continuous effort in modern chemical research and industry.

Reaction Mechanisms and Chemical Reactivity of 1 Chloro 2 Piperidinone

Mechanistic Pathways of N-Cl Bond Activation

The initiation of reactions involving 1-chloro-2-piperidinone and other N-chloro lactams hinges on the cleavage of the N-Cl bond, which can occur via radical or polar mechanisms depending on the reaction conditions.

The predominant pathway for N-Cl bond activation in N-chloro lactams is through radical mechanisms, often initiated by photolysis (light) or thermolysis in the presence of radical initiators like peroxides. cdnsciencepub.comresearchgate.net This process is central to reactions like the Hofmann-Löffler-Freytag (HLF) reaction, which enables the functionalization of remote, unactivated C-H bonds. farmaceut.orglibretexts.org

The radical mechanism proceeds in several key steps:

Initiation: The reaction begins with the homolytic cleavage of the weak N-Cl bond, induced by UV light or heat, to generate a nitrogen-centered lactam radical and a chlorine radical. farmaceut.orglibretexts.org

Propagation (Intramolecular Hydrogen Abstraction): The highly reactive nitrogen radical abstracts a hydrogen atom from a remote carbon atom within the same molecule. This intramolecular 1,5-hydrogen atom transfer (HAT) typically occurs via a sterically favored six-membered ring transition state, resulting in the formation of a more stable carbon-centered radical at the δ-position. libretexts.org

Propagation (Chain Transfer): The newly formed carbon-centered radical then abstracts a chlorine atom from another molecule of the starting N-chloro lactam. This step forms a δ-chloro lactam and regenerates the nitrogen-centered radical, which continues the radical chain reaction. cdnsciencepub.comresearchgate.net

Quantum chemical calculations have provided deeper insight into the thermodynamics and kinetics of these radical processes, confirming the exothermic nature of the radical rearrangement in various lactam ring sizes. farmaceut.org

While radical pathways are common, polar or ionic mechanisms for N-Cl bond activation can also be operative under specific conditions. Attempts to induce cyclization of N-chloro lactams using ionic conditions have been explored, particularly with the use of silver ions (Ag⁺). cdnsciencepub.comresearchgate.net

The reaction of N-chloro lactams like N-chloroazacyclononan-2-one with silver perchlorate was initially thought to proceed through the generation of a nitrenium ion (R-N⁺-COR'), a highly electrophilic intermediate. cdnsciencepub.com However, further investigation revealed that these silver ion-promoted reactions were often slow and inefficient without the presence of radical initiators like peroxides. cdnsciencepub.com An apparent ionic, silver ion, and base-catalyzed cyclization of N-chloroazacyclononanone has been observed, though yields of the transannular products were significantly lower compared to photochemical or peroxide-initiated radical reactions. cdnsciencepub.comresearchgate.net

Intramolecular Reactivity and Cyclization Phenomena

Once the N-Cl bond is activated, the resulting intermediates can undergo a variety of intramolecular reactions, leading to the formation of new cyclic structures or molecular fragmentation.

In medium-ring N-chloro lactams (those with 8- to 11-membered rings), the molecular structure is flexible enough to allow for transannular reactions, where a bond is formed between atoms on opposite sides of the ring. This process is a powerful method for synthesizing bicyclic lactams with a bridgehead nitrogen atom. cdnsciencepub.comresearchgate.net

Following the initial radical 1,5-hydrogen atom transfer that creates a carbon-centered radical, cyclization can occur. High-yield photochemical or peroxide-initiated conversion of N-chloroazacyclononan-2-one, for example, leads to a mixture of azabicyclo[4.3.0]nonan-2-one and azabicyclo[4.3.0]nonan-9-one. cdnsciencepub.comresearchgate.net This transformation highlights the synthetic utility of radical-mediated transannular cyclization.

| Starting N-Chloro Lactam | Reaction Conditions | Major Product(s) | Reaction Type |

|---|---|---|---|

| N-chloroazacyclooctan-2-one | Photochemical / Peroxide Initiated | 5-chloroazacyclooctanone | Hydrogen Atom Transfer |

| N-chloroazacyclononan-2-one | Photochemical / Peroxide Initiated | Azabicyclo[4.3.0]nonan-2-one and Azabicyclo[4.3.0]nonan-9-one | Transannular Cyclization |

| N-chlorinated laurolactam | 370 nm lamp irradiation | Various bicyclic lactams | Transannular Cyclization / Rearrangement |

In addition to cyclization, N-chloro lactams can undergo fragmentation or rearrangement, particularly in strained or conformationally rigid systems. For instance, when N-chloro-2-azabicyclo[2.2.2]octan-3-one is subjected to radical-generating conditions, it does not yield a cyclized product. Instead, it undergoes fragmentation to produce derivatives of 4-chlorocyclohexylamine. cdnsciencepub.comresearchgate.net

Rearrangements are also a key feature of N-chloro lactam chemistry. The Hofmann-Löffler-Freytag reaction itself is a form of rearrangement, converting a linear amide structure into a new heterocyclic ring system. farmaceut.org In the case of macrocyclic N-chloro lactams, light-induced reactions can lead to ring-contraction, transforming the large ring into more compact and stable bicyclic structures. farmaceut.org

Intermolecular Reactivity with External Species

The radical intermediates generated from N-chloro lactams are not restricted to intramolecular reactions; they can also engage with external molecules. The electrophilic character of related nitrogen-centered radicals, such as β-lactamido N-sulfonyl radicals, suggests they readily react with electron-rich external species. acs.org

Examples of intermolecular reactivity include:

Addition to Olefins: Electrophilic nitrogen radicals can add to electron-rich olefins in atom transfer radical addition reactions. acs.org

Reactions with Aldehydes: In processes mediated by visible light, related reagents like N-chloro-N-sodio-carbamates are used for the amidation of aldehydes, showcasing intermolecular C-N bond formation. acs.org

Sulfenylation: N-halo-azetidinones (four-membered lactam rings) have been shown to react with disulfides in the presence of a catalyst like TEMPO, resulting in N-thio-substituted lactams. acs.org This demonstrates the ability of the N-halo bond to react with external sulfur-based nucleophiles.

Nucleophilic Displacement Reactions at the N-Cl Center

The N-Cl bond in 1-chloro-2-piperidinone is the principal site for nucleophilic attack. In these reactions, a nucleophile (Nu⁻) attacks the electrophilic chlorine atom, leading to the displacement of the 2-piperidinone anion and the formation of a new chlorine-nucleophile bond. The general mechanism for this nucleophilic substitution can be represented as follows:

General Mechanism:

Step 1: A nucleophile, which is an electron-rich species, approaches the electrophilic chlorine atom of the 1-chloro-2-piperidinone molecule.

Step 2: The nucleophile forms a new bond with the chlorine atom, simultaneously breaking the N-Cl bond.

Step 3: The electrons from the N-Cl bond are transferred to the nitrogen atom, resulting in the formation of the 2-piperidinone anion and the product, Nu-Cl.

This reactivity allows 1-chloro-2-piperidinone to serve as a versatile reagent for the introduction of chlorine into various organic molecules. The facility of this reaction depends on the strength and nature of the nucleophile.

Reactions with Various Nucleophiles:

While specific documented examples for 1-chloro-2-piperidinone are not extensively detailed in readily available literature, its reactivity can be inferred from the well-established chemistry of N-chlorolactams and other N-chloroamides.

Amines: Primary and secondary amines can react with 1-chloro-2-piperidinone to form N-chloroamines. This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the chlorine atom of 1-chloro-2-piperidinone.

Organometallic Reagents: Carbanions, such as those derived from Grignard reagents (R-MgX) or organolithium compounds (R-Li), are potent nucleophiles that can attack the electrophilic chlorine. This would result in the formation of an alkyl or aryl chloride (R-Cl) and the magnesium or lithium salt of 2-piperidinone.

Enolates: Enolates, generated from carbonyl compounds, can also act as nucleophiles, attacking the chlorine atom to yield α-chloro carbonyl compounds.

Below is a table summarizing hypothetical nucleophilic displacement reactions involving 1-chloro-2-piperidinone, based on the known reactivity of similar N-chloro compounds.

| Nucleophile (Nu⁻) | Reagent Example | Product (Nu-Cl) | Byproduct |

| Amine | Diethylamine ((C₂H₅)₂NH) | N-Chlorodiethylamine ((C₂H₅)₂NCl) | 2-Piperidinone |

| Alkoxide | Sodium methoxide (NaOCH₃) | Methyl hypochlorite (B82951) (CH₃OCl) | Sodium salt of 2-piperidinone |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylsulfenyl chloride (PhSCl) | Sodium salt of 2-piperidinone |

| Carbanion | Phenylmagnesium bromide (PhMgBr) | Chlorobenzene (PhCl) | Magnesium bromide salt of 2-piperidinone |

Electrophilic Transformations and Oxidative Applications in Organic Synthesis

Beyond simple nucleophilic displacement at the chlorine atom, 1-chloro-2-piperidinone can participate in more complex electrophilic transformations and serve as an oxidizing agent. These applications leverage the electrophilic nature of the chlorine atom and the ability of the N-Cl bond to undergo homolytic or heterolytic cleavage.

Electrophilic Amination and Halogenation:

1-chloro-2-piperidinone can be considered an electrophilic aminating agent precursor. nih.gov While direct electrophilic amination with N-chloro compounds is a known process, it often proceeds through the in-situ formation of a more reactive species. nih.gov In the context of electrophilic halogenation, 1-chloro-2-piperidinone can act as a source of "Cl⁺", enabling the chlorination of electron-rich substrates such as activated aromatic rings or enol ethers.

Oxidative Applications:

The N-Cl group in 1-chloro-2-piperidinone possesses oxidizing properties, similar to other N-haloamides. This allows it to be employed in a variety of oxidation reactions in organic synthesis. The oxidizing power stems from the formal +1 oxidation state of the chlorine atom.

Oxidation of Alcohols: While specific studies with 1-chloro-2-piperidinone may be limited, N-chloro compounds are known to oxidize alcohols to aldehydes and ketones. The reaction likely proceeds through the formation of an alkoxychloramine intermediate, followed by elimination. Secondary alcohols are typically converted to ketones, while primary alcohols can be oxidized to aldehydes.

Oxidation of Sulfides: N-chloroamides are effective reagents for the oxidation of sulfides. Depending on the reaction conditions and stoichiometry, sulfides can be selectively oxidized to either sulfoxides or further to sulfones. The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic chlorine, followed by hydrolysis or subsequent oxidation steps.

The following table provides illustrative examples of the potential oxidative applications of 1-chloro-2-piperidinone based on the reactivity of analogous N-chloro compounds.

| Substrate | Product | Reaction Type |

| Benzyl alcohol | Benzaldehyde | Oxidation of a primary alcohol |

| Cyclohexanol | Cyclohexanone | Oxidation of a secondary alcohol |

| Thioanisole | Methyl phenyl sulfoxide | Oxidation of a sulfide to a sulfoxide |

| Thioanisole (excess oxidant) | Methyl phenyl sulfone | Oxidation of a sulfide to a sulfone |

Theoretical and Computational Studies on 1 Chloro 2 Piperidinone

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of a molecule. jksus.orgbookpi.org Such analyses for 1-chloro-2-piperidinone reveal the distribution of electrons and the nature of its chemical bonds, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For 1-chloro-2-piperidinone, the presence of the electronegative chlorine atom attached to the nitrogen and the carbonyl group significantly influences the frontier orbitals. It is anticipated that these electron-withdrawing features would lower the energy levels of both the HOMO and LUMO compared to the unsubstituted 2-piperidinone. The HOMO is expected to have significant electron density localized on the nitrogen and the carbonyl oxygen atoms. Conversely, the LUMO is likely concentrated around the antibonding orbitals of the carbonyl group (π* C=O) and the nitrogen-chlorine bond (σ* N-Cl). A smaller HOMO-LUMO gap generally implies higher chemical reactivity. bookpi.org

Table 1: Illustrative Frontier Molecular Orbital Energies This table presents representative values based on DFT calculations for analogous heterocyclic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). wisc.edu These interactions, known as hyperconjugation, are crucial for understanding molecular stability. rsc.org

In 1-chloro-2-piperidinone, a significant hyperconjugative interaction is expected between the lone pair orbital of the nitrogen atom (n_N) and the antibonding orbital of the adjacent nitrogen-chlorine bond (σ_N-Cl). This n_N → σ_N-Cl interaction signifies the delocalization of electron density from the nitrogen lone pair into the N-Cl antibond, which helps to stabilize the molecule and can influence the N-Cl bond length. acadpubl.eu Population analysis, derived from NBO calculations, determines the distribution of electronic charge among the atoms, revealing the polar nature of the bonds within the molecule.

Table 2: Key NBO Donor-Acceptor Interactions This table shows a primary expected interaction and a representative stabilization energy.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ* (N-Cl) | > 8.0 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. jksus.org It illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

For 1-chloro-2-piperidinone, the MEP map is predicted to show:

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. The most significant negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs. A region of negative potential would also be associated with the chlorine atom.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential is anticipated around the hydrogen atoms on the piperidinone ring. The carbon atom of the carbonyl group would also exhibit a significant degree of positive potential, making it a primary electrophilic site. scispace.com

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of 1-chloro-2-piperidinone, including the conformation of its six-membered ring and the spatial arrangement of its substituent, is fundamental to its properties.

Unlike the typical chair conformation of cyclohexane, the piperidinone ring is subject to distortions. The presence of the sp2-hybridized carbonyl carbon atom at the 2-position introduces planarity in that part of the ring. nih.gov This structural feature generally forces the 2-piperidinone ring to adopt a conformation that deviates from a perfect chair, such as a half-chair, twist-boat, or distorted chair conformation. nih.govjksus.org The specific, most stable conformation arises from a balance of minimizing angle strain, torsional strain, and steric interactions within the molecule. For some substituted piperidones, a distorted boat conformation has been identified through computational studies. doi.org

Table 3: Key Defining Dihedral Angles (Illustrative) This table provides examples of dihedral angles that would define the molecule's conformation.

| Atoms (i-j-k-l) | Dihedral Angle (°) |

|---|---|

| C6-N1-C2-C3 | ~0-20 |

| Cl-N1-C2=O | ~180 |

| C2-N1-C6-C5 | ~40-60 |

| C3-C4-C5-C6 | ~50-60 |

Computational Reaction Mechanism Elucidation

Theoretical and computational chemistry provide powerful tools to investigate the intricate details of chemical reactions involving 1-chloro-2-piperidinone. By modeling the interactions of atoms and molecules, researchers can elucidate reaction mechanisms, identify transient species like transition states, and map out the energetic landscape of a reaction. This section delves into the computational approaches used to understand the reactivity of 1-chloro-2-piperidinone.

Transition State Identification and Energy Barriers

The elucidation of a reaction mechanism hinges on the identification of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, a critical factor in determining the reaction rate.

Computational studies on N-chloropiperidines, which serve as a foundational model for 1-chloro-2-piperidinone, have utilized quantum chemical methods to explore reaction pathways such as base-catalyzed eliminations. uni-muenchen.de For instance, in the context of dehydrochlorination, a key decomposition pathway for N-chloro compounds, density functional theory (DFT) calculations can be employed to locate the transition state structures.

In a study on the base-catalyzed elimination in N-chloropiperidine, a close structural analog of 1-chloro-2-piperidinone, the transition state for the reaction with a hydroxide (B78521) ion was located. uni-muenchen.de The energy barrier for this elimination was calculated to be 62.3 kJ mol⁻¹ (utilizing the G3B3(+) + ΔGsolv computational model). uni-muenchen.de This value represents the energy required to reach the transition state from the reactant complex. Such calculations are crucial for comparing the feasibility of different potential reaction pathways. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring at the pinnacle of the reaction energy profile.

| Species | Computational Model | Relative Energy (kJ mol⁻¹) | Reference |

| Reactant Complex | G3B3(+) + ΔGsolv | 0.0 | uni-muenchen.de |

| Transition State | G3B3(+) + ΔGsolv | +62.3 | uni-muenchen.de |

| Products | G3B3(+) + ΔGsolv | -162.7 to -244.1 | uni-muenchen.de |

This table presents calculated relative energies for the base-catalyzed elimination reaction of N-chloropiperidine, a model for 1-chloro-2-piperidinone.

Reaction Pathway Networks and Kinetic Modeling

Beyond identifying a single transition state, computational chemistry allows for the construction of comprehensive reaction pathway networks. These networks map out all viable routes from reactants to products, including any intermediate species and competing side reactions. Each step in the network is characterized by its own transition state and energy barrier.

For a molecule like 1-chloro-2-piperidinone, various decomposition and rearrangement pathways can be computationally explored. These may include, but are not limited to:

N-Cl Homolysis: The breaking of the nitrogen-chlorine bond to form a piperidinonyl radical and a chlorine radical.

Dehydrochlorination: The elimination of hydrogen chloride, potentially leading to the formation of a double bond within the piperidine (B6355638) ring.

Ring-Opening Reactions: Pathways that lead to the cleavage of the cyclic structure.

By calculating the energy barriers for each of these potential pathways, researchers can predict which reactions are kinetically favored under specific conditions. Kinetic modeling can then be applied to simulate the time-evolution of the concentrations of reactants, intermediates, and products. This involves solving a set of coupled differential equations derived from the elementary reaction steps in the network. The rate constants for these equations are typically calculated using transition state theory, which incorporates the computed activation energies. While specific kinetic models for 1-chloro-2-piperidinone are not extensively detailed in the literature, the computational framework for their development is well-established.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used in experimental chemistry, and their spectra can be simulated with a high degree of accuracy using theoretical calculations.

For 1-chloro-2-piperidinone, Density Functional Theory (DFT) is a widely used method for predicting its spectroscopic parameters. The process typically involves:

Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Frequency Calculations: Once the geometry is optimized, vibrational frequencies can be calculated. These frequencies correspond to the absorption bands in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

NMR Shielding Calculations: The magnetic shielding tensors for each nucleus can be computed, typically using the Gauge-Including Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

While a comprehensive, publicly available computational spectroscopic analysis specifically for 1-chloro-2-piperidinone is limited, the methodology is robust and has been successfully applied to a vast array of organic molecules, including related piperidone structures. The predicted spectra serve as a powerful tool for interpreting experimental data and can help to confirm the structure of newly synthesized compounds.

| Spectroscopic Parameter | Computational Method | Typical Basis Set | Information Obtained |

| IR Frequencies | DFT (e.g., B3LYP) | 6-31G(d) or higher | Vibrational modes (stretching, bending) |

| ¹H NMR Chemical Shifts | GIAO-DFT | 6-311+G(d,p) or higher | Chemical environment of hydrogen nuclei |

| ¹³C NMR Chemical Shifts | GIAO-DFT | 6-311+G(d,p) or higher | Chemical environment of carbon nuclei |

This table outlines the common computational methods and basis sets used for predicting the spectroscopic parameters of organic molecules like 1-chloro-2-piperidinone.

Advanced Analytical Characterization of 1 Chloro 2 Piperidinone

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The analysis of 1-chloro-2-piperidinone reveals characteristic absorption bands that confirm its structural features.

The most significant change compared to the parent compound, 2-piperidinone, is the absence of the N-H stretching band, which typically appears in the 3200-3400 cm⁻¹ region. Its disappearance is a key indicator of substitution on the nitrogen atom. The carbonyl (C=O) stretching vibration, known as the Amide I band, is particularly informative. In 1-chloro-2-piperidinone, this band is expected to shift to a higher wavenumber (approximately 1680-1700 cm⁻¹) compared to the unsubstituted lactam (around 1650 cm⁻¹). This shift is attributed to the inductive effect of the electronegative chlorine atom attached to the nitrogen, which alters the electron density and bond strength of the carbonyl group.

Furthermore, the spectrum displays characteristic C-H stretching vibrations for the methylene (B1212753) groups in the ring between 2850 and 3000 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of signals, including C-H bending, C-N stretching, and C-C stretching vibrations. Critically, the presence of a distinct absorption band in the 600-800 cm⁻¹ range can be attributed to the N-Cl stretching vibration, providing direct evidence of the N-chloro functionalization.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| C-H Stretch | 2850 - 3000 | Methylene (CH₂) groups in the piperidinone ring |

| C=O Stretch (Amide I) | 1680 - 1700 | Lactam carbonyl group |

| CH₂ Scissoring | ~1465 | Methylene (CH₂) groups |

| N-Cl Stretch | 600 - 800 | N-Chloro bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 1-chloro-2-piperidinone provides detailed information about the electronic environment of each proton. The protons on the carbon adjacent to the nitrogen (C5) are expected to be the most deshielded due to the strong electron-withdrawing effect of the N-Cl group, shifting them significantly downfield. The protons on the carbon alpha to the carbonyl group (C2) are also shifted downfield. The coupling patterns (e.g., triplets, multiplets) arise from spin-spin interactions between neighboring protons and are crucial for confirming the connectivity of the piperidinone ring.

In the ¹³C NMR spectrum, each carbon atom in a unique electronic environment produces a distinct signal. The carbonyl carbon (C1) appears at the lowest field (most deshielded) position, typically around 170-175 ppm. Similar to the proton spectrum, the C5 carbon, being directly attached to the nitrogen of the N-Cl group, experiences a significant downfield shift compared to its position in the parent 2-piperidinone molecule. The C2 carbon is also deshielded by the adjacent carbonyl group.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 (α to N-Cl) | 3.6 - 3.8 | t (triplet) | ~6.5 |

| H2 (α to C=O) | 2.5 - 2.7 | t (triplet) | ~6.5 |

| H3, H4 | 1.8 - 2.1 | m (multiplet) | - |

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | 170 - 175 |

| C5 (α to N-Cl) | 50 - 55 |

| C2 (α to C=O) | 35 - 40 |

| C3 | 22 - 26 |

| C4 | 20 - 24 |

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For 1-chloro-2-piperidinone, the COSY spectrum would display cross-peaks connecting the signals of adjacent methylene groups. For example, a cross-peak would be observed between the protons at C5 and C4, between C4 and C3, and between C3 and C2, confirming the uninterrupted spin system of the aliphatic chain within the lactam ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In 1-chloro-2-piperidinone, a NOESY spectrum could reveal correlations between axial and equatorial protons on the same or adjacent carbons, helping to confirm the preferred chair-like conformation of the six-membered ring.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For 1-chloro-2-piperidinone (C₅H₈ClNO), the presence of chlorine results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak in the mass spectrum will appear as two peaks (M and M+2) separated by two m/z units, with the M+2 peak having approximately one-third the intensity of the M peak. HRMS can confirm the exact masses of both isotopic ions to within a few parts per million (ppm), providing definitive confirmation of the elemental formula.

| Ion | Calculated Monoisotopic Mass (m/z) |

|---|---|

| [M(³⁵Cl)]⁺• | 133.0294 |

| [M(³⁷Cl)]⁺• | 135.0265 |

| [M(³⁵Cl)+H]⁺ | 134.0372 |

| [M(³⁷Cl)+H]⁺ | 136.0343 |

When 1-chloro-2-piperidinone is part of a complex mixture, such as a crude reaction product or a degradation study sample, hyphenated techniques are essential for its separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the components of a mixture are separated in a gas chromatograph before being introduced into the mass spectrometer. This technique is suitable for compounds that are volatile and thermally stable. 1-Chloro-2-piperidinone would elute from the GC column at a specific retention time, and the mass spectrometer would then record its mass spectrum, allowing for positive identification by matching the fragmentation pattern and molecular ion with reference data.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for less volatile or thermally sensitive compounds. The sample is first separated using high-performance liquid chromatography (HPLC) and the eluent is then passed into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI). This allows for the detection of the protonated molecule [M+H]⁺ with minimal fragmentation. LC-MS is highly sensitive and selective, making it an ideal method for quantifying 1-chloro-2-piperidinone in complex matrices. rsc.org

X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of 1-chloro-2-piperidinone. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and precise atomic coordinates, are not available in the public domain.

While crystallographic data exists for structurally related piperidinone derivatives, the specific substitution of a chlorine atom at the N1 position of the 2-piperidinone ring would introduce unique electronic and steric effects. These effects are expected to influence the molecule's conformation and its packing in the crystal lattice. Theoretical studies could offer predictions on the molecular geometry of 1-chloro-2-piperidinone; however, without experimental X-ray diffraction data, the definitive solid-state structure remains undetermined.

Future research involving the successful crystallization of 1-chloro-2-piperidinone and subsequent single-crystal X-ray analysis would be necessary to provide the following critical structural details:

Crystallographic Parameters: Data such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) would define the fundamental packing of the molecules.

Molecular Conformation: The analysis would reveal the precise conformation of the six-membered piperidinone ring (e.g., chair, boat, or twist-boat) and the geometry around the N-Cl bond.

Intermolecular Interactions: The study would identify and characterize any non-covalent interactions that stabilize the crystal structure, providing insight into its solid-state properties.

Until such experimental data becomes available, a definitive characterization of the solid-state structure of 1-chloro-2-piperidinone is not possible.

Strategic Applications in Advanced Organic Synthesis

Utilization as a Key Building Block

While 2-piperidinone itself is a foundational heterocyclic scaffold, the introduction of a chlorine atom on the nitrogen atom transforms it into a specialized building block for constructing more intricate structures. The N-Cl group modifies the electronic properties of the lactam and provides a handle for unique synthetic operations that are not accessible with the parent compound. Its utility as a building block is realized through reactions that leverage the N-Cl bond to initiate cascades or to introduce nitrogen-based functionalities into target molecules. In this context, 1-chloro-2-piperidinone is a precursor to reactive species that engage in powerful cyclization and rearrangement reactions, making it a key starting material for certain classes of nitrogen heterocycles.

Derivatization Strategies for Complex Molecular Synthesis

The strategic derivatization of 1-chloro-2-piperidinone is central to its application in synthesizing complex molecules. The compound's ability to generate highly reactive intermediates under specific conditions is the cornerstone of these strategies.

A significant application of 1-chloro-2-piperidinone is in the synthesis of bicyclic nitrogen heterocycles through radical-mediated intramolecular C-H functionalization. This approach is conceptually based on the renowned Hofmann-Löffler-Freytag (HLF) reaction, which traditionally involves the cyclization of N-haloamines to form pyrrolidines or piperidines. acs.orgnih.gov

In a similar fashion, 1-chloro-2-piperidinone can serve as a precursor to a nitrogen-centered (amidyl) radical. The homolytic cleavage of the N-Cl bond, typically induced by photochemical irradiation or peroxide initiators, generates this highly reactive amidyl radical intermediate. researchgate.net This radical can then undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) from a carbon atom within the piperidinone ring, most favorably from the δ-carbon (C-5). This HAT step generates a carbon-centered radical at C-5. Subsequent radical-radical recombination (cyclization) between the C-5 radical and the nitrogen atom results in the formation of a new carbon-nitrogen bond, yielding a bicyclic lactam. researchgate.net

This transannular cyclization strategy has been demonstrated with larger N-chlorolactams, such as N-chloroazacyclononanone, which yields bicyclic products like azabicyclo[4.3.0]nonan-9-one (an indolizidinone core) and azabicyclo[4.3.0]nonan-2-one. researchgate.net By analogy, the cyclization of the amidyl radical derived from 1-chloro-2-piperidinone would be expected to produce the indolizidin-5-one skeleton (azabicyclo[4.3.0]nonan-9-one). This bicyclic system is the core structure of numerous indolizidine alkaloids, a class of natural products with significant biological activities. nih.gov This synthetic strategy provides a powerful route to these important alkaloid frameworks.

| Step | Description | Intermediate/Product Type | Initiation Method |

|---|---|---|---|

| 1. Radical Generation | Homolytic cleavage of the N-Cl bond. | Amidyl Radical | Photochemical or Peroxide-Initiated |

| 2. Hydrogen Abstraction | Intramolecular 1,5-Hydrogen Atom Transfer (1,5-HAT) from the δ-carbon. | Carbon-Centered Radical | - |

| 3. Cyclization | Intramolecular C-N bond formation. | Bicyclic Lactam (e.g., Indolizidinone) | - |

1-Chloro-2-piperidinone and its derivatives are valuable substrates for stereoselective transformations. A notable example is a photochemical rearrangement that proceeds via a concerted ring contraction. When N-chlorolactams bearing substituents at the carbon atom adjacent to the carbonyl group (the α-carbon) are subjected to photolysis, they can rearrange to form new, smaller N-heterocycles.

Crucially, this rearrangement has been shown to be stereospecific. The stereochemistry at the migrating α-carbon is conserved in the final product. This means that if a synthesis starts with an enantiomerically pure substituted 1-chloro-2-piperidinone, the resulting product will also be enantiomerically pure, with the original stereocenter's configuration being retained. This conservation of stereochemistry is a powerful tool in asymmetric synthesis, allowing for the transfer of chirality from a readily available starting material to a more complex target molecule without loss of optical purity.

Role as a Reactive Intermediate or Reagent

The synthetic utility of 1-chloro-2-piperidinone is fundamentally linked to its role as a precursor to reactive intermediates. The N-Cl bond is the key functional group that enables this reactivity. Upon exposure to heat, light, or radical initiators, the molecule does not typically act as a simple building block but rather transforms into a more energetic species.

The primary reactive intermediate generated from 1-chloro-2-piperidinone is the δ-valerolactam-N-yl radical, an amidyl radical. nih.govresearchgate.net Amidyl radicals are potent intermediates that can engage in a variety of bond-forming events, most notably hydrogen atom abstraction and additions to unsaturated systems. nih.govnih.gov As discussed in the context of the Hofmann-Löffler-Freytag reaction, this amidyl radical is the key species that initiates the cascade leading to bicyclic lactams. researchgate.net The generation of this specific, constrained amidyl radical intermediate from 1-chloro-2-piperidinone allows for intramolecular reactions that would be difficult to achieve through intermolecular pathways, providing a high degree of control over the resulting molecular architecture.

Future Perspectives and Research Outlook in N Chloro 2 Piperidinone Chemistry

Development of Novel and Efficient Synthetic Pathways

While the synthesis of N-chloro lactams is established, future efforts will likely focus on developing more sustainable, efficient, and scalable methods. Research in this area is expected to pursue pathways that offer improved safety profiles and environmental compatibility.

Key research directions include:

Green Chlorinating Agents: A shift away from harsh chlorinating agents towards greener alternatives is anticipated. One promising approach involves the use of calcium hypochlorite (B82951) on moist alumina (B75360) for the N-chlorination of amides, carbamates, and lactams. organic-chemistry.org This method is noted for its efficiency and reliance on an inexpensive and stable reagent. organic-chemistry.org

Catalytic N-Chlorination: The development of catalytic systems for N-chlorination could significantly enhance efficiency and selectivity. This might involve transition-metal catalysis or organocatalysis to activate the nitrogen atom or the chlorine source, allowing for milder reaction conditions.

In Situ Generation: To circumvent the handling and storage of potentially unstable N-chloro lactams, methods for their in situ generation and immediate use in subsequent reactions will be a critical area of development. This approach is particularly amenable to integrated and multi-step syntheses.

Deeper Understanding of Structure-Reactivity Relationships and Selectivity Control

A more profound understanding of the relationship between the structure of N-chloro-2-piperidinone and its reactivity is crucial for controlling the outcomes of its reactions. Future research will employ a combination of experimental and computational techniques to elucidate the subtle factors governing reaction pathways and selectivity.

Areas of focus will include:

Conformational and Configurational Analysis: The reactivity of N-chloro-2-piperidinone is intrinsically linked to its conformational and configurational dynamics, such as ring and nitrogen inversion. rsc.orgnih.gov Computational studies have shown that these stereochemical processes can be accurately modeled to predict the most favorable conformers for subsequent reactions, such as base-promoted eliminations. uni-muenchen.de

Solvent and Additive Effects: The role of the solvent and additives (like bases) in dictating reaction pathways is a key area for investigation. nih.gov For instance, in related lactam syntheses, the presence or absence of a base can lead to a complete reversal of diastereoselectivity. acs.org Similar deep-seated mechanistic investigations for N-chloro-2-piperidinone will enable precise control over product formation.

Substituent Effects: A systematic study of how substituents on the piperidinone ring influence the stability and reactivity of the N-Cl bond will be essential. This knowledge will allow for the fine-tuning of substrates to favor desired transformations, whether they be rearrangements, additions, or cyclizations.

Integration with Modern Synthetic Paradigms (e.g., Flow Chemistry, Automation)

The integration of modern technologies like flow chemistry and automated synthesis platforms promises to revolutionize the use of reactive intermediates like N-chloro-2-piperidinone. These paradigms offer enhanced safety, scalability, and efficiency.

Flow Chemistry for Enhanced Safety and Control: Flow chemistry is particularly well-suited for handling potentially hazardous reactions, such as those involving chlorination or thermally sensitive compounds. amt.uknih.gov The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, mitigating the risks associated with exothermic processes. amt.ukillinois.edu This technology enables operation at temperatures above the normal boiling point of solvents by applying pressure, which can accelerate reaction rates. illinois.edu

Scalability and Process Intensification: A significant advantage of flow chemistry is the straightforward scalability from research and development to production. amt.ukresearchgate.net By extending the operation time rather than increasing the reactor volume, large quantities of material can be produced consistently. This is crucial for potential industrial applications of N-chloro-2-piperidinone chemistry. researchgate.net

Automation and High-Throughput Screening: Automated flow systems can be used for rapid screening and optimization of reaction conditions. illinois.eduvapourtec.com This allows for the efficient exploration of a wide range of parameters (temperature, pressure, residence time, reagent ratios) to identify optimal conditions for new transformations involving N-chloro-2-piperidinone.

Table 1: Advantages of Flow Chemistry in N-Chloro-2-Piperidinone Synthesis and Application

| Feature | Benefit in N-Chloro-2-Piperidinone Chemistry | Source |

|---|---|---|

| Enhanced Heat Transfer | Improved safety and control over exothermic N-chlorination and subsequent reactions. | amt.ukillinois.edu |

| Precise Temperature Control | Enables superheating of reactions under pressure to increase reaction rates and efficiency. | illinois.edu |

| Improved Mass Transfer | Ideal for biphasic reactions, leading to cleaner products and faster reaction kinetics. | amt.ukillinois.edu |

| Scalability | Allows for seamless transition from laboratory-scale synthesis to kilogram or multi-tonne production. | amt.ukresearchgate.net |

| Handling of Hazardous Reagents | Small reactor volumes enhance safety when working with reactive intermediates and reagents. | nih.govillinois.edu |

| Automation | Facilitates rapid screening and optimization of reaction conditions for novel transformations. | vapourtec.com |

Computational Design for Targeted Reactivity and Functionalization

Computational chemistry has emerged as a powerful predictive tool in understanding and designing chemical reactions. For N-chloro-2-piperidinone, computational methods will be instrumental in predicting reactivity and guiding the design of novel functionalization strategies.

Predictive Modeling of Reaction Pathways: Quantum-chemical methods, such as Density Functional Theory (DFT), can be used to model various reaction pathways, including intramolecular addition, substitution, and elimination reactions. rsc.orgnih.gov By calculating the energies of reactants, transition states, and products, researchers can predict the most likely and energetically favorable outcomes. rsc.orgnih.gov

Elucidation of Transition States: The precise structures of transition states for reactions involving N-chloro-2-piperidinone can be located using computational tools. rsc.org This information provides invaluable insight into the reaction mechanism and the factors that control selectivity.

Solvation Models: The accurate prediction of reaction barriers and outcomes in solution requires the inclusion of solvent effects. nih.gov The combined use of continuum solvation models (like CPCM) with the explicit consideration of solvent molecules has been shown to accurately reproduce experimental results for N-chlorinated compounds. rsc.orgnih.gov

Table 2: Application of Computational Methods in N-Chloropiperidine Chemistry

| Computational Method/Technique | Application | Findings and Importance | Source |

|---|---|---|---|

| B3LYP, B2PLYP, MP2, etc. | Calculating thermochemistry and reaction energies for rearrangements. | Assessed performance against experimental data to ensure accuracy of predictions. | rsc.orgnih.gov |

| Continuum Solvation Models (e.g., CPCM) | Simulating the effect of a solvent (e.g., water) on reaction energetics. | Found to be crucial for accurately reproducing experimental energy barriers. | rsc.orgnih.gov |

| Transition State Location | Identifying the geometric and energetic profile of the reaction's highest energy point. | Allows for the detailed mechanistic investigation of intramolecular reactions. | rsc.org |

| Minimum Energy Structure Calculation | Predicting the most stable product isomers. | Successfully predicted imine formation as the most stable outcome in a model system. | rsc.orgnih.gov |

Exploration of New Reaction Classes Mediated by the N-Cl Moiety

The N-Cl bond in N-chloro-2-piperidinone is a versatile functional group capable of mediating a variety of transformations. Future research will focus on unlocking its full potential by exploring new reaction classes beyond traditional applications.

Radical-Mediated Reactions: The N-Cl bond can be homolytically cleaved to generate nitrogen-centered radicals. This reactivity is central to classic transformations like the Hofmann-Löffler-Freytag reaction, which is used to synthesize pyrrolidines. organic-chemistry.org Future work will likely explore new C-H functionalization and cyclization reactions initiated by this radical.

Photochemical Transformations: Visible-light photoredox catalysis offers a powerful means to engage in novel bond-forming reactions under mild conditions. The use of related N-chloro species in visible-light-mediated amidations suggests a promising avenue for N-chloro-2-piperidinone. acs.org Exploring its photochemical reactivity could lead to new methods for C-N bond formation and other valuable transformations.

Electrophilic Chlorination and Amidation: The polarized N-Cl bond allows the chlorine atom to act as an electrophile. This reactivity can be harnessed for the chlorination of electron-rich substrates. Furthermore, the nitrogen atom can act as an electrophilic aminating agent, a mode of reactivity that remains relatively underexplored for N-chloro lactams and holds potential for new synthetic methodologies.

Q & A

Basic: What are the established synthetic routes for 1-chloro-2-piperidinone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 1-chloro-2-piperidinone typically involves nucleophilic substitution or halogenation of 2-piperidinone derivatives. For example, electrochemical carboxylation in ionic liquids (ILs) has been demonstrated for analogous chloro-compounds, enabling milder reaction conditions and higher yields by reducing reduction potentials by up to 1.0 V . Optimization of solvent systems (e.g., DMF vs. ILs) and catalysts (e.g., silver cathodes) can significantly impact purity and efficiency. Researchers should compare reaction kinetics and byproduct profiles using techniques like GC-MS to validate synthetic routes .

Advanced: How can reaction mechanisms for the formation of 1-chloro-2-piperidinone be elucidated using spectroscopic and computational methods?

- Methodological Answer : Mechanistic studies require a combination of NMR spectroscopy (e.g., analyzing diastereotopic hydrogen coupling constants) and computational modeling (e.g., density functional theory). For example, conformational analysis of similar halohydrins revealed that gauche effects dominate due to hyperconjugation rather than hydrogen bonding, which can be extrapolated to predict stereochemical outcomes in 1-chloro-2-piperidinone synthesis . Transition state simulations and isotopic labeling may further clarify intermediates in halogenation pathways .

Data Contradiction: How should researchers address discrepancies in quantitative analyses of 1-chloro-2-piperidinone across different analytical techniques?

- Methodological Answer : Discrepancies often arise from calibration standards (e.g., d4-1,4-dichlorobenzene) or semi-quantitative methods. To resolve this, cross-validate results using multiple techniques:

- GC-MS : Quantify using internal standards and correct for detector response factors .

- HPLC : Compare retention times and UV-vis spectra with authenticated reference materials.

- Statistical Analysis : Apply regression models to reconcile data from soil/water samples, as seen in environmental studies with variable recovery rates .

Bioactivity: What methodologies are recommended for assessing the antimicrobial activity of 1-chloro-2-piperidinone in plant-derived extracts?

- Methodological Answer : Bioactivity assays should include:

- Extraction : Use ethanol or methanol for phytochemical isolation, followed by GC-MS to confirm compound identity .

- Antimicrobial Testing : Employ disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ampicillin) and negative controls (solvent-only).

- Dose-Response Analysis : Calculate MIC/MBC values and correlate with compound concentration using regression models .

Analytical Methods: What advanced chromatographic and spectroscopic techniques are optimal for characterizing 1-chloro-2-piperidinone and its derivatives?

- Methodological Answer : Prioritize:

- GC-MS : For volatile derivatives, use electron ionization (EI) and compare fragmentation patterns with NIST database entries .

- NMR : ¹H/¹³C NMR to resolve stereochemistry and confirm substitution patterns, as demonstrated in halohydrin studies .

- X-ray Crystallography : For solid-state structure determination, particularly when synthesizing novel derivatives .

Molecular Modeling: How can molecular modeling techniques be applied to predict the reactivity and stability of 1-chloro-2-piperidinone derivatives?

- Methodological Answer : Use computational tools to:

- Conformational Analysis : Identify energetically favorable conformers via Gaussian software, focusing on hyperconjugation effects in halohydrins .

- Reactivity Prediction : Simulate electrophilic/nucleophilic sites using Fukui indices or molecular electrostatic potential (MEP) maps.

- Stability Studies : Calculate bond dissociation energies (BDEs) for the C-Cl bond to assess susceptibility to hydrolysis or substitution .

Research Design: How can frameworks like PICO or FINER criteria improve experimental design for studies on 1-chloro-2-piperidinone?

- Methodological Answer : Apply:

- PICO : Define Population (e.g., bacterial strains), Intervention (compound concentration), Comparison (control groups), and Outcomes (inhibition zones) .

- FINER : Ensure feasibility (lab resources), novelty (unexplored bioactivities), and relevance (antimicrobial resistance applications) .

- Literature Review : Systematically evaluate prior synthesis and bioactivity data using platforms like PubChem or NIST WebBook .

Advanced: What strategies mitigate side reactions during halogenation of 2-piperidinone to 1-chloro-2-piperidinone?

- Methodological Answer :

- Solvent Optimization : Use aprotic solvents (e.g., DMF) to minimize hydrolysis.

- Catalyst Screening : Test silver or carbon cathodes to lower activation energy, as shown in electrocarboxylation studies .

- Byproduct Monitoring : Track intermediates via in-situ FTIR or LC-MS to adjust reaction stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.